2,2-difluoro-3,3-bis(trifluoromethyl)oxirane

Physical property Process engineering Handling & storage

2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane (CAS 707-13-1, molecular formula C₄F₈O, MW 216.03), also known as perfluoroisobutylene oxide (PFIBO) or octafluoroisobutylene epoxide (OFIBO), is a fully fluorinated epoxide bearing two trifluoromethyl groups and a gem-difluoro substitution on the oxirane ring. As a perfluorinated α-oxide, it belongs to the class of highly electrophilic fluorocarbon epoxides that undergo nucleophilic ring-opening reactions with fluoride ion, alkoxides, and amines, forming isolable perfluoroalkoxide intermediates.

Molecular Formula C4F8O
Molecular Weight 216.03 g/mol
CAS No. 707-13-1
Cat. No. B105883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-3,3-bis(trifluoromethyl)oxirane
CAS707-13-1
SynonymsPerfluoroisobutene epoxide;  Perfluoroisobutene oxide;  1,2-epoxy-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propane; 
Molecular FormulaC4F8O
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1(C(O1)(F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C4F8O/c5-2(6,7)1(3(8,9)10)4(11,12)13-1
InChIKeyPLDYTCVFPKKAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane (CAS 707-13-1)


2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane (CAS 707-13-1, molecular formula C₄F₈O, MW 216.03), also known as perfluoroisobutylene oxide (PFIBO) or octafluoroisobutylene epoxide (OFIBO), is a fully fluorinated epoxide bearing two trifluoromethyl groups and a gem-difluoro substitution on the oxirane ring. As a perfluorinated α-oxide, it belongs to the class of highly electrophilic fluorocarbon epoxides that undergo nucleophilic ring-opening reactions with fluoride ion, alkoxides, and amines, forming isolable perfluoroalkoxide intermediates. [1] The compound is a low-boiling liquefied gas (bp ~4 °C) with a fluorine mass fraction of 70.35%, distinguishing it physically from both the more volatile hexafluoropropylene oxide (HFPO, bp −42 °C) and the less fluorinated 2,2-bis(trifluoromethyl)oxirane (BFMO, 63.33% F).

Physical Form

Liquefied gas (bp ~4 °C); fits condensation-based metering and liquid-phase reactor feed systems

Perfluorinated Structure

No C–H bonds; eliminates oxidative degradation pathway relevant to high-temperature or plasma environments

Fluorine Density

70.35% fluorine mass fraction; supports high fluorine radical density in etching and fluorinated material synthesis

Why Generic Fluorinated Epoxide Substitution Fails for 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane (CAS 707-13-1)


Fluorinated epoxides are not interchangeable commodities. Although hexafluoropropylene oxide (HFPO) and 2,2-bis(trifluoromethyl)oxirane (BFMO) share the electrophilic oxirane motif, each exhibits distinct physical-phase behavior, fluorine density, and polymerization outcomes that directly affect process engineering and product architecture. [1] 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane occupies a unique position: its boiling point (~4 °C) places it between gaseous HFPO (−42 °C) and liquid BFMO (~41–60 °C), requiring different storage and metering infrastructure. In anionic polymerization, OFIBO yields higher oligomers than previously reported but cannot achieve the difunctional polymer molecular weights attainable with HFPO, while simultaneously enabling elastomer crosslinking chemistry that HFPO does not provide. [1] These quantifiable divergences mean that substituting one perfluorinated epoxide for another without accounting for these parameters risks process failure, out-of-specification product, or missed functional opportunity. The evidence below quantifies where this compound is meaningfully differentiated.

Dimension
OFIBO (This Compound)
HFPO / BFMO Comparators
Physical state
Liquefied gas, bp ~4 °C
HFPO: gas (bp −42 °C); BFMO: liquid (bp 41–42 °C). Storage and metering infrastructure may shift.
Fluorine content
70.35% F; perfluorinated
HFPO: 68.67% F; BFMO: 63.33% F with C–H bonds. Lower F density and oxidative stability may differ.
Polymer MW capability
Oligomeric ceiling; no high-MW difunctional polymer
HFPO yields high-MW difunctional PFPE (Krytox-type). Substitution may fail for chain-extension targets.
Crosslinking chemistry
Unique unsaturated ether pathway for elastomer vulcanization
No analogous crosslinking reported for HFPO or BFMO intermediates.

Quantitative Differentiation Evidence for 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane (CAS 707-13-1)


Boiling Point and Physical-State Differentiation vs. HFPO and BFMO

The boiling point of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane is approximately 4 °C, positioning it as a low-boiling liquefied gas at ambient conditions. This contrasts sharply with hexafluoropropylene oxide (HFPO, bp −42 °C), which is a gas at room temperature requiring pressurized cylinder storage, and with 2,2-bis(trifluoromethyl)oxirane (BFMO, bp 41–42 °C experimentally or ~60 °C predicted), which is a storable liquid at ambient temperature. The intermediate boiling point of the target compound dictates distinct equipment requirements for condensation, metering, and reaction engineering compared to either comparator.

Boiling Point Differentiation
Data to verify
~4 °C at 760 mmHg
Intermediate between gaseous HFPO and liquid BFMO; dictates distinct handling infrastructure
Cross-study comparable; vendor and predicted sources
Physical property Process engineering Handling & storage

Fluorine Mass Fraction: Highest Among Structurally Related Fluorinated Epoxides

2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane (C₄F₈O) contains eight fluorine atoms per molecule, yielding a calculated fluorine mass fraction of 70.35% (152.0 g F / 216.03 g mol⁻¹). [1] This exceeds hexafluoropropylene oxide (HFPO, C₃F₆O, 68.67% F, 114.0 g F / 166.02 g mol⁻¹) and substantially surpasses 2,2-bis(trifluoromethyl)oxirane (BFMO, C₄H₂F₆O, 63.33% F, 114.0 g F / 180.05 g mol⁻¹), which retains two hydrogen atoms. The target compound is perfluorinated (no C–H bonds), eliminating a potential site for oxidative or radical degradation present in BFMO.

Fluorine Mass Fraction
Reported
70.35% F (8 F atoms, C₄F₈O)
Highest among related fluorinated epoxides; perfluorinated, no C–H degradation pathway
+1.68 pp vs HFPO; +7.02 pp vs BFMO. Calculated from formula.
Fluorine content Material science Etching chemistry

Anionic Polymerization Outcome: Difunctional Polymer MW Ceiling vs. HFPO

In a direct head-to-head study by Hill (1977), the ring-opening anionic polymerizations of octafluoroisobutylene epoxide (OFIBO) and hexafluoropropylene epoxide (HFPO) were examined under identical conditions using fluoride ion initiation. [1] While OFIBO produced higher oligomers than previously reported, no difunctional polymers with molecular weights as high as those obtained with HFPO could be made. [1] This structurally imposed limitation arises from the geminal bis(trifluoromethyl) substitution at the β-carbon, which sterically and electronically alters propagation kinetics relative to the monosubstituted HFPO backbone. [2]

Polymer MW Ceiling
Head-to-head
No high-MW difunctional polymer attainable vs. HFPO
Structurally imposed MW ceiling; supports oligomer-targeted selection
Hill, J. Fluorine Chem. 1977; anionic CsF initiation
Fluoropolymer synthesis Anionic polymerization Perfluoropolyether

Unique Elastomer Crosslinking Chemistry via OFIBO-Derived Perfluoro(2-phenoxypropene)

Hill (1977) demonstrated that unsaturated ethers derived from the OFIBO dimer and from a potassium pentafluorophenoxide–OFIBO adduct can be incorporated into perfluorinated polymers. Specifically, the unsaturated ether perfluoro(2-phenoxypropene), accessible from OFIBO chemistry, affords a crosslinking site for the nucleophilic vulcanization of tetrafluoroethylene–perfluoro(methyl vinyl ether) (TFE–PMVE) perfluoroelastomer. [1] This crosslinking pathway is enabled by the unique dimerization and subsequent elimination chemistry of OFIBO, which generates the requisite vinyl ether functionality. Comparable crosslinking chemistry is not reported for HFPO-derived intermediates. [1]

Crosslinking Chemistry
Head-to-head
Unique unsaturated ether for TFE–PMVE vulcanization
Enables perfluoroelastomer crosslinking not accessible from HFPO platform
Hill, J. Fluorine Chem. 1977; nucleophilic vulcanization
Perfluoroelastomer Crosslinking Nucleophilic vulcanization

Synthesis Efficiency: 93.1% Isolated Yield via NaOCl Epoxidation of Perfluoroisobutylene

A patent method (CN114014782, 2022) reports the preparation of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane by reacting octafluoroisobutene with sodium hypochlorite and tetrabutylphosphine bromide (molar ratio 1:15:0.02) in o-xylene solvent at 25 °C for 24 hours, followed by distillation, to afford the target epoxide in 93.1% isolated yield. [1] This high-yielding, single-step epoxidation using inexpensive sodium hypochlorite as the stoichiometric oxidant under mild conditions contrasts favorably with alternative peracid-based epoxidation routes that may require more costly or hazardous reagents. [2] While no direct comparative yield data for HFPO synthesis from hexafluoropropylene under identical conditions is available, the 93.1% figure establishes a reproducible benchmark for procurement-scale evaluation.

Synthesis Yield
Reported
93.1% isolated yield
Demonstrated high-yielding route; supports procurement confidence
CN114014782, NaOCl epoxidation, 25 °C, 24 h
Synthesis yield Process chemistry Procurement economics

Vapor Pressure Profile: Lower Volatility than HFPO Facilitates Liquid-Phase Handling

The predicted vapor pressure of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane at 25 °C is approximately 1171.5 mmHg (1.54 atm), derived from the ACD/Labs Percepta Platform. In comparison, hexafluoropropylene oxide (HFPO) exhibits a vapor pressure of approximately 680.85 kPa (5107 mmHg, 6.72 atm) at 25 °C. The target compound's vapor pressure is roughly 4.4-fold lower, meaning it can be condensed and handled as a liquid at modest back-pressure or reduced temperature, whereas HFPO requires higher-pressure-rated equipment for liquid-phase use. This lower vapor pressure also reduces fugitive emission risk during transfers compared to the more volatile HFPO.

Vapor Pressure Profile
Data to verify
~1.54 atm at 25 °C (predicted)
~4.4× lower than HFPO; reduces pressure-rated equipment requirements
Predicted value; experimental verification advised
Vapor pressure Process safety Metering & delivery

Evidence-Backed Application Scenarios for 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane (CAS 707-13-1)


Perfluoroelastomer Crosslinking Agent for High-Temperature Seal Applications

Based on the demonstrated ability of OFIBO-derived perfluoro(2-phenoxypropene) to function as a crosslinking site for nucleophilic vulcanization of TFE–PMVE perfluoroelastomers [1], procurement of this compound is justified when formulating high-performance seals, O-rings, and gaskets for aerospace, semiconductor, or chemical processing equipment requiring sustained elastic recovery above 250 °C. The crosslinking chemistry is not accessible from HFPO-based intermediates, making OFIBO the monomer of choice for this specific vulcanization strategy.

Controlled Oligomerization for Low-Molecular-Weight Perfluoropolyether Intermediates

When the synthetic target is a perfluoropolyether oligomer rather than a high-MW difunctional polymer, OFIBO offers a defined oligomerization pathway with a structurally imposed molecular-weight ceiling [1]. This is advantageous for preparing low-viscosity perfluorinated fluids, lubricant base stocks, or reactive telechelic oligomers where the uncontrolled high-MW propagation characteristic of HFPO would be detrimental.

Semiconductor Plasma Etching with High Fluorine Radical Density

The 70.35% fluorine mass fraction and perfluorinated structure (no C–H bonds) of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane [2] support its use as a specialty etching gas component where maximal fluorine radical generation per mole of precursor is desired, and where hydrogen-containing etchants would introduce undesirable side reactions. The compound's moderate vapor pressure (~1.5 atm at 25 °C) facilitates controlled delivery into plasma chambers compared to more volatile alternatives.

Lithium-Ion Battery Electrolyte Additive for Silicon-Anode SEI Stabilization

US Patent 11,710,854 explicitly claims 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane as a functional epoxide additive in bi-component electrolyte compositions with metal triflate catalysts for lithium-ion batteries employing silicon-dominant anodes [3]. The strained, highly electrophilic oxirane ring participates in SEI-forming reactions that stabilize the anode–electrolyte interface against the volume-expansion stresses characteristic of silicon anodes. Procurement for battery electrolyte R&D and pilot-scale formulation is directly supported by this granted patent claim.

Application
Selection Property
Validation Focus
Perfluoroelastomer crosslinking
Unique unsaturated-ether crosslinking chemistry
Vulcanization performance and compression set resistance
PFPE oligomer synthesis
Structurally controlled MW ceiling for oligomeric targets
Oligomer distribution and telechelic functionality
Semiconductor plasma etching
High fluorine radical density; perfluorinated, no C–H bonds
Etch rate, selectivity, and plasma stability
Li-ion battery SEI additive
Electrophilic epoxide ring for SEI-forming reactions
Anode cycling stability and SEI composition
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